molecular formula C21H25N5O2S B11236383 N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3,4-dimethylbenzenesulfonamide

N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B11236383
M. Wt: 411.5 g/mol
InChI Key: CRWKKVHRWPSWOR-UHFFFAOYSA-N
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Description

N-(4-{[4-(DIMETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-3,4-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound with significant applications in various scientific fields. This compound features a sulfonamide group, which is known for its role in medicinal chemistry, particularly in the development of antibiotics and other therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(DIMETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-3,4-DIMETHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a series of condensation reactions involving dimethylamine and methylpyrimidine derivatives.

    Amination Reaction: The pyrimidine core is then subjected to an amination reaction with 4-aminophenyl derivatives to introduce the amino group.

    Sulfonation: The final step involves the sulfonation of the benzene ring using sulfonyl chloride under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(DIMETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-3,4-DIMETHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-{[4-(DIMETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-3,4-DIMETHYLBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its therapeutic potential, particularly in the development of new drugs targeting specific enzymes and receptors.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-{[4-(DIMETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-3,4-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)SULFAMOYL]PHENYL}ACETAMIDE: This compound shares a similar structure but with an acetamide group instead of a sulfonamide group.

    4-DIMETHYLAMINOPYRIDINE: A derivative of pyridine with similar dimethylamino and pyrimidine groups.

Uniqueness

N-(4-{[4-(DIMETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-3,4-DIMETHYLBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the dimethylamino and sulfonamide groups allows for versatile reactivity and potential therapeutic applications.

This detailed article provides a comprehensive overview of N-(4-{[4-(DIMETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-3,4-DIMETHYLBENZENE-1-SULFONAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H25N5O2S

Molecular Weight

411.5 g/mol

IUPAC Name

N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-3,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C21H25N5O2S/c1-14-6-11-19(12-15(14)2)29(27,28)25-18-9-7-17(8-10-18)23-21-22-16(3)13-20(24-21)26(4)5/h6-13,25H,1-5H3,(H,22,23,24)

InChI Key

CRWKKVHRWPSWOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N(C)C)C)C

Origin of Product

United States

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